2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine
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Overview
Description
2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine, also known as CHHCA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine is not fully understood, but it is believed to be related to its amphiphilic nature. 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine can form self-assembled micelles in aqueous solutions, which can facilitate the delivery of hydrophobic drugs to target cells. In addition, 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine can interact with cell membranes and alter their properties, which can affect cellular uptake and intracellular trafficking of drugs.
Biochemical And Physiological Effects
2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine has been shown to have low toxicity and good biocompatibility in vitro and in vivo. In addition, 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine can enhance the cellular uptake and intracellular trafficking of hydrophobic drugs, which can improve their therapeutic efficacy. 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine can also alter the properties of cell membranes, which can affect various cellular processes.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine in lab experiments include its amphiphilic nature, which can facilitate the delivery of hydrophobic drugs to target cells, and its low toxicity and good biocompatibility. However, the limitations of using 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine include its relatively low yield and the need for purification using column chromatography.
Future Directions
For the study of 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine include the development of new synthesis methods and the exploration of new applications in various fields.
Synthesis Methods
The synthesis of 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine involves the reaction of 6-bromohexanoic acid with 3-n-hexylcyclohexylamine in the presence of a base. The resulting product is then purified using column chromatography. The yield of 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine is around 55%.
Scientific Research Applications
2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine has been studied for its potential applications in various fields, including drug delivery, materials science, and bioimaging. Due to its amphiphilic nature, 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine can form self-assembled micelles that can encapsulate hydrophobic drugs and deliver them to target cells. 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine has also been used as a surfactant in the synthesis of nanoparticles and in the preparation of hydrogels. In addition, 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine has been used as a fluorescent probe for bioimaging due to its unique optical properties.
properties
CAS RN |
119940-87-3 |
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Product Name |
2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine |
Molecular Formula |
C19H37NO2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
7-(2-amino-6-hexylcyclohexyl)heptanoic acid |
InChI |
InChI=1S/C19H37NO2/c1-2-3-4-7-11-16-12-10-14-18(20)17(16)13-8-5-6-9-15-19(21)22/h16-18H,2-15,20H2,1H3,(H,21,22) |
InChI Key |
LWRZEZLGHYSEQE-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CCCC(C1CCCCCCC(=O)O)N |
Canonical SMILES |
CCCCCCC1CCCC(C1CCCCCCC(=O)O)N |
synonyms |
2-(6'-carboxyhexyl)-3-n-hexylcyclohexylamine IBI-P 05006 IBI-P-05006 |
Origin of Product |
United States |
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